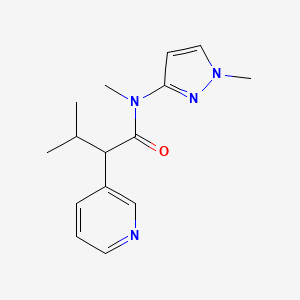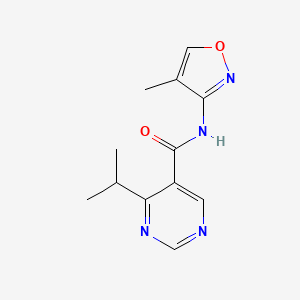![molecular formula C16H25NO4 B6973873 N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-2-ethylfuran-3-carboxamide](/img/structure/B6973873.png)
N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-2-ethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-2-ethylfuran-3-carboxamide is a complex organic compound with a unique structure that combines a cyclobutyl ring, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-2-ethylfuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the cyclobutyl ring, the introduction of the furan ring, and the functionalization of the molecule with the ethoxy, hydroxymethyl, and carboxamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-2-ethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carboxamide group can produce an amine.
Scientific Research Applications
N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-2-ethylfuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-2-ethylfuran-3-carboxamide depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-2-methylfuran-3-carboxamide
- N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-2-propylfuran-3-carboxamide
Uniqueness
N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-2-ethylfuran-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-2-ethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-5-12-11(7-8-21-12)14(19)17-16(10-18)9-13(20-6-2)15(16,3)4/h7-8,13,18H,5-6,9-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOYLXPOKMJFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)NC2(CC(C2(C)C)OCC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Ethylfuran-3-yl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6973795.png)
![Methyl 5-[[3-(3,5-difluorophenyl)cyclobutyl]sulfamoyl]-1,3-thiazole-4-carboxylate](/img/structure/B6973803.png)
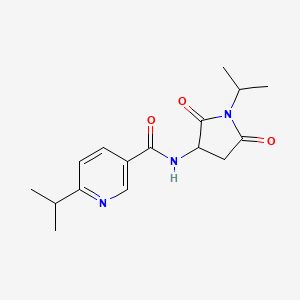
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methyl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one](/img/structure/B6973815.png)
![1-[4-(2-Ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6973819.png)
![(2-Ethylfuran-3-yl)-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6973820.png)
![3-Methyl-1-[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-2-pyridin-3-ylbutan-1-one](/img/structure/B6973835.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]propanamide](/img/structure/B6973844.png)
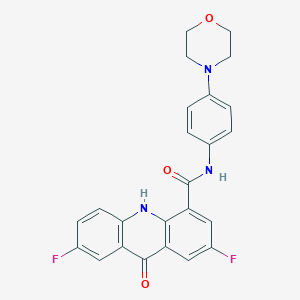
![4-[(3-Methylimidazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine](/img/structure/B6973865.png)
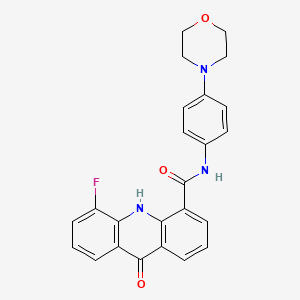
![7-[(2-Cyclopropylphenyl)methyl]-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6973889.png)
